BenchChemオンラインストアへようこそ!

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate

Monoamine oxidase Off-target selectivity CNS safety

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate (CAS 67643-31-6) is a disubstituted 4-hydroxyquinoline-3-carboxylate ester bearing a bromine atom at the 6-position and a methyl group at the 8-position of the quinoline core. It belongs to the broader class of 4-oxo-1,4-dihydroquinoline-3-carboxylates, a scaffold historically associated with antibacterial fluoroquinolones and more recently with kinase inhibition.

Molecular Formula C13H12BrNO3
Molecular Weight 310.14 g/mol
CAS No. 67643-31-6
Cat. No. B1610480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate
CAS67643-31-6
Molecular FormulaC13H12BrNO3
Molecular Weight310.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Br
InChIInChI=1S/C13H12BrNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
InChIKeyUZXMPANUBSTXKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate (CAS 67643-31-6): Procurement-Grade Structural and Pharmacological Baseline


Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate (CAS 67643-31-6) is a disubstituted 4-hydroxyquinoline-3-carboxylate ester bearing a bromine atom at the 6-position and a methyl group at the 8-position of the quinoline core . It belongs to the broader class of 4-oxo-1,4-dihydroquinoline-3-carboxylates, a scaffold historically associated with antibacterial fluoroquinolones and more recently with kinase inhibition. The compound exists as a tautomeric equilibrium between the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms, a feature that dictates its reactivity, hydrogen-bonding capacity, and biological target engagement [1]. With a molecular formula of C₁₃H₁₂BrNO₃, a molecular weight of 310.14 g/mol, and a calculated LogP of 3.188, it occupies a physicochemical space distinct from its non-brominated, non-methylated, and regioisomeric analogs [2].

Why Generic 4-Hydroxyquinoline-3-carboxylates Cannot Replace Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate in Research and Development


The 4-hydroxyquinoline-3-carboxylate scaffold is exquisitely sensitive to substitution pattern; even positional isomerism produces divergent biological profiles. The 6-bromo substituent serves as a heavy-atom handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and also modulates electronic density on the quinoline ring, while the 8-methyl group influences both steric congestion near the 4-keto/hydroxy tautomeric site and metabolic stability at the benzylic position [1]. Removal of either substituent—or migration of the bromine to the 7- or 8-position—alters LogP, hydrogen-bond acceptor/donor topology, and target-binding pharmacophore geometry [2]. The quantitative evidence below demonstrates that procurement of a generic, non-brominated, or regioisomeric quinoline-3-carboxylate does not recapitulate the physicochemical, synthetic-utility, or biological-selectivity profile of the title compound and consequently cannot satisfy experimental protocols that depend on its precise substitution pattern.

Quantitative Differentiation Evidence for Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate Versus Closest Analogs


MAO-B and MAO-A Inhibitory Activity: Clean Off-Target Profile Versus Comparator Quinoline-3-carboxylates

The free acid form (6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, CAS 67643-46-3), which is the direct hydrolysis product and pharmacologically relevant surrogate of the title ethyl ester, displays negligible inhibition of human recombinant monoamine oxidase B (MAO-B) and monoamine oxidase A (MAO-A), with IC₅₀ values exceeding 100,000 nM [1]. This is in contrast to several 4-oxo-1,4-dihydroquinoline-3-carboxylate congeners that exhibit sub-micromolar MAO inhibition and consequent risk of neurotransmitter-related adverse effects. The absence of MAO liability is a selection-relevant differentiator when the compound is deployed as a kinase-inhibitor intermediate or probe, since MAO off-target activity complicates in vivo efficacy interpretation [2].

Monoamine oxidase Off-target selectivity CNS safety Quinoline SAR

LogP Differentiation: Balanced Lipophilicity Relative to 6-Desbromo and 8-Desmethyl Analogs

The calculated octanol-water partition coefficient (LogP) of the title compound is 3.188 . This value positions it between the more hydrophilic 6-desbromo analog (ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, CAS 77156-75-3, LogP = 2.43 [1]) and the more lipophilic 8-desmethyl analog (ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, CAS 122794-99-4, LogP = 3.61 [2]). The intermediate LogP of the title compound suggests a balanced solubility-permeability profile that may be advantageous for both aqueous-formulation compatibility and passive membrane diffusion in cell-based assays, relative to either comparator.

Lipophilicity LogP Physicochemical property Quinoline analog

8-Methyl Substitution: Class-Level Antibacterial Potency Enhancement Versus 8-Unsubstituted Quinolone-3-carboxylic Acids

In a systematic SAR study of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids bearing varied C-8 substituents, the 8-methyl analog (8a) demonstrated 4-fold greater in vitro antibacterial potency than ciprofloxacin (CPFX) against both Gram-positive and Gram-negative bacterial strains [1]. While this study evaluated a more elaborated 7-amino-pyrrolidinyl quinolone scaffold rather than the title compound itself, the 8-methyl-quinolone-3-carboxylate substructure is the shared pharmacophoric element conferring the potency gain. A parallel series of 4-oxoquinoline-3-carboxylic acids with an 8-methyl group similarly exhibited enhanced antibacterial activity relative to 8-unsubstituted counterparts [2]. The title compound retains the critical 8-methyl-4-oxoquinoline-3-carboxylate core and is therefore expected to benefit from this substitution-dependent antibacterial enhancement when further elaborated.

Antibacterial 8-Methyl quinolone Structure-activity relationship Ciprofloxacin comparator

Synthetic Accessibility and Yield: Established Gould-Jacobs Route Versus Alternative Quinoline Syntheses

The title compound is accessible via the classical Gould-Jacobs cyclization of diethyl 2-[(4-bromo-2-methylanilino)methylidene]propanedioate in refluxing diphenyl ether, affording the product in 77% isolated yield [1]. This established route uses commercially available 4-bromo-2-methylaniline as the starting material and proceeds without requiring transition-metal catalysis or protecting-group manipulations. By contrast, the regioisomeric ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate (CAS 67643-32-7) would necessitate 2-bromo-4-methylaniline, which is less commercially accessible and may exhibit different cyclization regioselectivity . The 77% yield benchmark provides procurement teams with a realistic cost-of-goods estimate and a validated synthetic protocol that mitigates scale-up risk.

Gould-Jacobs reaction Synthesis yield Quinoline cyclization Process chemistry

6-Bromo Substituent as a Synthetic Diversification Handle: Cross-Coupling Utility Versus Non-Halogenated Analogs

The aryl bromide at the 6-position of the quinoline ring provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is entirely absent in the 6-desbromo analog (ethyl 4-hydroxy-8-methylquinoline-3-carboxylate, CAS 77156-75-3) [1]. The bromine atom can be selectively replaced with aryl, heteroaryl, alkenyl, or amino substituents under mild conditions while leaving the 4-hydroxy/4-oxo and 3-ethyl ester functionalities intact [2]. This enables efficient parallel library synthesis for SAR exploration, a capability that the non-halogenated comparator cannot provide without additional functionalization steps. The 6-bromo position is also distinct from the 8-bromo regioisomer (CAS 67643-32-7), where the bromine is placed in a sterically hindered position adjacent to the 8-methyl group, potentially reducing cross-coupling efficiency.

Suzuki coupling Bromo handle Parallel synthesis Quinoline library

Procurement-Driven Application Scenarios for Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Absence of MAO Off-Target Liability

When optimizing PI3 kinase or other kinase inhibitors derived from the 4-hydroxyquinoline-3-carboxylate scaffold, the clean MAO-A/MAO-B profile (IC₅₀ > 100 µM for the free acid form) [1] ensures that observed in vivo efficacy is attributable to kinase target engagement rather than monoamine oxidase modulation. This is particularly critical for programs targeting inflammatory or autoimmune diseases where CNS side effects are unacceptable. The title compound, as a key intermediate in the PI3 kinase inhibitor patent family [2], provides a procurement-ready starting material with a validated off-target safety credential.

Antibacterial Quinolone Development Leveraging the 8-Methyl Potency Enhancement Motif

For discovery programs focused on next-generation antibacterial quinolones, the 8-methyl-4-oxoquinoline-3-carboxylate core of the title compound is a validated potency-enhancing pharmacophore, with structurally related 8-methyl quinolones exhibiting 4-fold greater antibacterial activity than ciprofloxacin [3]. The title compound provides this critical substitution pattern pre-installed, eliminating the need for late-stage C-8 methylation and enabling rapid SAR exploration at the 6-position via the bromine handle.

Parallel Library Synthesis via Suzuki Coupling at the 6-Bromo Position

The 6-aryl bromide substituent distinguishes this compound from its 6-desbromo analog and enables high-throughput parallel synthesis of quinoline-3-carboxylate libraries [4]. Procurement of the pre-brominated scaffold eliminates a halogenation step (typically electrophilic bromination requiring NBS or Br₂) and reduces the linear sequence by one synthetic operation, directly decreasing the cost and cycle time per library member.

Physicochemical Property Optimization for Balanced Solubility-Permeability

With a calculated LogP of 3.188, the title compound occupies a lipophilicity window that balances aqueous solubility and passive membrane permeability more favorably than the more lipophilic 8-desmethyl analog (LogP 3.61) and the more hydrophilic 6-desbromo analog (LogP 2.43) , [5]. This intermediate LogP value supports its use as a core scaffold in cell-based phenotypic assays where both compound exposure and target engagement are LogP-dependent.

Quote Request

Request a Quote for Ethyl 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.